molecular formula C14H10N2O2 B11872707 3-(2-Nitrobenzyl)benzonitrile

3-(2-Nitrobenzyl)benzonitrile

Cat. No.: B11872707
M. Wt: 238.24 g/mol
InChI Key: RYVGRAUGVXXACB-UHFFFAOYSA-N
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Description

3-(2-Nitrobenzyl)benzonitrile is an organic compound that features a benzyl group substituted with a nitro group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrobenzyl)benzonitrile typically involves the nitration of benzylbenzonitrile. One common method is the reaction of benzylbenzonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrobenzyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.

    Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-(2-Aminobenzyl)benzonitrile.

    Substitution: Formation of various substituted benzylbenzonitrile derivatives depending on the substituent introduced.

Scientific Research Applications

3-(2-Nitrobenzyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Nitrobenzyl)benzonitrile involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The nitrile group can act as an electrophile, facilitating nucleophilic attack and subsequent chemical transformations. These interactions can lead to the formation of new bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrobenzyl chloride: Contains a chloride group instead of a nitrile group, leading to different reactivity and applications.

    3-Nitrobenzyl alcohol:

Uniqueness

3-(2-Nitrobenzyl)benzonitrile is unique due to the presence of both a nitro group and a nitrile group on the benzyl moiety. This combination of functional groups imparts distinct reactivity and versatility, making it valuable for various synthetic and industrial applications .

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3-[(2-nitrophenyl)methyl]benzonitrile

InChI

InChI=1S/C14H10N2O2/c15-10-12-5-3-4-11(8-12)9-13-6-1-2-7-14(13)16(17)18/h1-8H,9H2

InChI Key

RYVGRAUGVXXACB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=CC=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

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